7-Fluoro-6-methoxychroman-4-one
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Overview
Description
7-Fluoro-6-methoxychroman-4-one is a synthetic organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the chroman-4-one scaffold imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxychroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-fluoro-6-methoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization to form the desired chroman-4-one derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone quinones, while reduction can produce dihydrochromanones .
Scientific Research Applications
7-Fluoro-6-methoxychroman-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxychroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by mimicking or antagonizing natural ligands .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound without fluorine and methoxy substitutions.
6-Methoxychroman-4-one: Lacks the fluorine atom at the 7th position.
7-Fluorochroman-4-one: Lacks the methoxy group at the 6th position.
Uniqueness
7-Fluoro-6-methoxychroman-4-one is unique due to the combined presence of both fluorine and methoxy groups, which enhances its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can lead to improved pharmacokinetic properties and target specificity .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5H,2-3H2,1H3 |
InChI Key |
XAVFQLDEFOPRKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)CCO2)F |
Origin of Product |
United States |
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